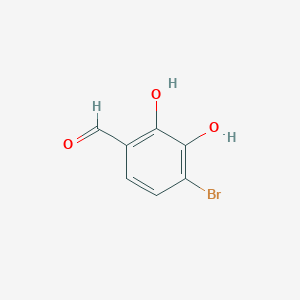

4-Bromo-2,3-Dihydroxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

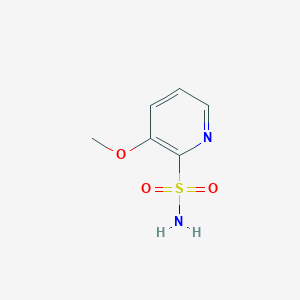

4-Bromo-2,3-Dihydroxybenzaldehyde is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a derivative of bromobenzaldehyde .

Synthesis Analysis

The synthesis of 4-Bromo-2,3-Dihydroxybenzaldehyde involves several steps. The process starts with Oxone and acetonitrile, followed by the addition of potassium 2-iodo-5-methylbenzenesulfonate and 4-bromobenzyl alcohol . The mixture is then heated and stirred vigorously. After cooling, the resulting suspension is filtered and the solids are collected .Molecular Structure Analysis

The molecular formula of 4-Bromo-2,3-Dihydroxybenzaldehyde is C7H5BrO3 . The InChI code is 1S/C7H5BrO3/c8-5-2-1-4(3-9)6(10)7(5)11/h1-3,10-11H .Physical And Chemical Properties Analysis

4-Bromo-2,3-Dihydroxybenzaldehyde is a solid at room temperature . It has a molecular weight of 217.02 . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Antioxidant Properties

One of the key applications of 4-Bromo-2,3-Dihydroxybenzaldehyde is its antioxidant properties . It has been found to protect skin cells subjected to oxidative stress .

Protection against Particulate Matter Damage

This compound has been used in research to protect keratinocytes from damage induced by particulate matter 2.5 . The study showed that 3-BDB ameliorated PM 2.5-induced ROS generation, mitochondria dysfunction, and DNA damage .

Anti-Inflammatory and Anti-Diabetes Effects

5-bromo-3,4-dihydroxybenzaldehyde, a similar compound, has been found to have anti-inflammatory and anti-diabetes effects . This suggests potential applications of 4-Bromo-2,3-Dihydroxybenzaldehyde in similar areas.

Potential Anti-Cancer Applications

3,4-Dihydroxybenzaldehyde, another similar compound, has been used in the synthesis of 2-Arylbenzothiazoles, which have potential application as anti-cancer agents against human colon cancer cells . This suggests that 4-Bromo-2,3-Dihydroxybenzaldehyde could also be used in similar research applications.

Mecanismo De Acción

Target of Action

The primary targets of 4-Bromo-2,3-Dihydroxybenzaldehyde are the Wnt/β-Catenin and Autophagy pathways, as well as the TGF-β pathway . These pathways play crucial roles in various biological processes, including cell proliferation, differentiation, and apoptosis .

Mode of Action

4-Bromo-2,3-Dihydroxybenzaldehyde: interacts with its targets by modulating their activities. It activates the Wnt/β-Catenin and Autophagy pathways through the phosphorylation of GSG3β and β-catenin . It also increases the levels of autophagic vacuoles and autophagy regulatory proteins Atg7, Atg5, Atg16L, and LC3B . Furthermore, it inhibits the TGF-β pathway, which promotes the transition to the catagen phase .

Biochemical Pathways

The activation of the Wnt/β-Catenin and Autophagy pathways by 4-Bromo-2,3-Dihydroxybenzaldehyde leads to increased cell proliferation and differentiation . The inhibition of the TGF-β pathway prevents the transition to the catagen phase, promoting hair growth .

Pharmacokinetics

The ADME properties of 4-Bromo-2,3-Dihydroxybenzaldehyde Given its solubility in methanol , it is likely that it can be absorbed and distributed in the body

Result of Action

The molecular and cellular effects of 4-Bromo-2,3-Dihydroxybenzaldehyde ’s action include increased cell proliferation and differentiation, as well as promotion of hair growth . These effects are a result of its interaction with the Wnt/β-Catenin, Autophagy, and TGF-β pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2,3-Dihydroxybenzaldehyde . For instance, hyperglycemia can trigger metabolic and inflammatory responses, leading to vascular inflammation and consequently inducing microvascular and/or macrovascular diabetic complications . In such an environment, 4-Bromo-2,3-Dihydroxybenzaldehyde has been found to have anti-inflammatory and anti-diabetes effects .

Safety and Hazards

Propiedades

IUPAC Name |

4-bromo-2,3-dihydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-5-2-1-4(3-9)6(10)7(5)11/h1-3,10-11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCUKGXCILNDRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]-1H-pyrazole-4-carboxamide](/img/no-structure.png)

![N-(3,4-difluorophenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2704658.png)

![ethyl 2-[3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B2704659.png)

![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoate](/img/structure/B2704660.png)

![3-[3-[(4-Bromopyrazol-1-yl)methyl]azetidine-1-carbonyl]benzonitrile](/img/structure/B2704661.png)

![2-cyclopentyl-1-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2704673.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2704675.png)